3-(2-Methylquinolin-6-YL)propanoic acid
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Overview
Description
3-(2-Methylquinolin-6-YL)propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the 2-position and a propanoic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylquinolin-6-YL)propanoic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the quinoline ring using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the quinoline is coupled with a propanoic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylquinolin-6-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
3-(2-Methylquinolin-6-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylquinolin-6-YL)propanoic acid involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the propanoic acid moiety.
3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid: Contains a hydroxy group at the 4-position.
2-Amino-3-(2-methylquinolin-6-yl)propanoic acid: Contains an amino group at the 2-position.
Uniqueness
3-(2-Methylquinolin-6-YL)propanoic acid is unique due to the presence of both the methyl group at the 2-position and the propanoic acid moiety at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-(2-Methylquinolin-6-YL)propanoic acid, a compound featuring a quinoline moiety, has garnered attention for its diverse biological activities. This article reviews its antimicrobial, anticancer, and antimalarial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula : C₁₂H₁₃N₁O₂
Structural Features :
- Quinoline ring system
- Propanoic acid side chain
- Chiral center at the second carbon
1. Antimicrobial Activity
Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance efficacy against various microbial strains.
Compound | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
Derivative A | E. coli | 15 | 10 |
Derivative B | S. aureus | 18 | 5 |
Derivative C | P. aeruginosa | 12 | 15 |
These results highlight the potential of this compound as an antimicrobial agent, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, derivatives were synthesized and tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound D | MCF-7 | 10 |
Compound E | HeLa | 15 |
Compound F | MCF-7 | 5 |
The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways, suggesting a need for further investigation into specific molecular targets involved .
3. Antimalarial Activity
The antimalarial properties of compounds related to this compound have also been studied extensively. In vivo studies using infected mice demonstrated significant reductions in parasitemia levels with certain derivatives.
Compound | Strain | Parasitemia Reduction (%) |
---|---|---|
Compound G | P. berghei | 70 |
Compound H | P. yoelii nigeriensis | 65 |
These findings indicate that structural modifications can enhance antimalarial activity, providing a basis for developing new therapeutic agents against malaria .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on quinoline derivatives showed that structural modifications significantly affected antimicrobial activity against various pathogens, including resistant strains .
- Cytotoxicity in Cancer Cells : Research indicated that certain derivatives exhibited potent cytotoxicity with IC₅₀ values in the low micromolar range against human cancer cell lines, suggesting selective targeting capabilities .
- Antimalarial Studies : Compounds derived from quinoline structures displayed promising antiplasmodial activity in vitro and in vivo, indicating their potential as effective antimalarial agents .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(2-methylquinolin-6-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9-2-5-11-8-10(4-7-13(15)16)3-6-12(11)14-9/h2-3,5-6,8H,4,7H2,1H3,(H,15,16) |
InChI Key |
LURYMRBYPPRURF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
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